

# An In-depth Technical Guide to 5-Chloro-2-fluorobenzyl Alcohol

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## Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzyl alcohol

Cat. No.: B067832

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Chloro-2-fluorobenzyl alcohol**, a halogenated aromatic alcohol of interest in medicinal chemistry and organic synthesis.

## Core Chemical Properties

**5-Chloro-2-fluorobenzyl alcohol**, with the CAS number 188723-58-2, is a substituted benzyl alcohol derivative. Its chemical structure incorporates both a chlorine and a fluorine atom on the benzene ring, which significantly influences its reactivity and potential biological activity.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO	--INVALID-LINK--
Molecular Weight	160.57 g/mol	--INVALID-LINK--
CAS Number	188723-58-2	--INVALID-LINK--
Purity	Typically ≥97%	--INVALID-LINK--
Appearance	Colorless oily liquid	--INVALID-LINK--

Note: Experimental values for melting point, boiling point, density, and solubility are not readily available in published literature. Predicted values for a related isomer suggest a boiling point in

the range of 200-230°C, but this should be confirmed experimentally.

## Synthesis and Reactivity

The primary synthetic route to **5-Chloro-2-fluorobenzyl alcohol** is through the reduction of the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde.

## Experimental Protocol: Reduction of 5-chloro-2-fluorobenzaldehyde

This protocol is adapted from a procedure described in patent WO2022111624A1.[\[1\]](#)

Materials:

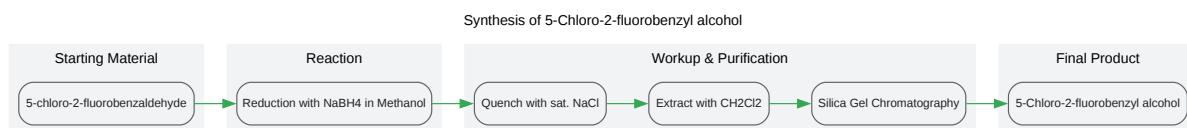
- 5-chloro-2-fluorobenzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Eluent: Ethyl acetate/n-hexane mixture (e.g., 1:3 v/v)

Procedure:

- Dissolve 5-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol in a reaction vessel at room temperature.
- Cool the solution to 0°C in an ice bath.
- Slowly add sodium borohydride (2 equivalents) to the cooled solution while stirring.

- Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
- Quench the reaction by adding a saturated sodium chloride solution.
- Extract the product with dichloromethane (3 x volume of the reaction mixture).
- Combine the organic layers and wash twice with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield **5-Chloro-2-fluorobenzyl alcohol** as a colorless oily liquid.<sup>[1]</sup>

DOT Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of **5-Chloro-2-fluorobenzyl alcohol**.

The reactivity of **5-Chloro-2-fluorobenzyl alcohol** is characteristic of a primary benzyl alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The presence of the electron-withdrawing halogen atoms on the aromatic ring can influence the reactivity of both the hydroxyl group and the aromatic ring itself, making it a versatile intermediate for further chemical transformations.

## Spectroscopic Data

While specific, high-resolution spectra for **5-Chloro-2-fluorobenzyl alcohol** are not readily available in public databases, the expected spectral characteristics can be inferred from the functional groups present.

#### $^1\text{H}$ NMR Spectroscopy:

- Aromatic Protons (Ar-H): Signals are expected in the aromatic region (typically  $\delta$  7.0-7.5 ppm). The splitting patterns will be complex due to coupling between the protons and the fluorine atom.
- Methylene Protons ( $-\text{CH}_2\text{OH}$ ): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around  $\delta$  4.5-4.8 ppm.
- Hydroxyl Proton ( $-\text{OH}$ ): A broad singlet is expected, with its chemical shift being dependent on concentration and solvent.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region ( $\delta$  110-160 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant ( $^1\text{JCF}$ ).
- Methylene Carbon ( $-\text{CH}_2\text{OH}$ ): A signal is expected around  $\delta$  60-65 ppm.

#### Infrared (IR) Spectroscopy:

- O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the hydroxyl group.[\[2\]](#)[\[3\]](#)
- C-H Stretch (aromatic): Absorptions are expected just above 3000  $\text{cm}^{-1}$ .[\[4\]](#)
- C-H Stretch (aliphatic): Absorptions are expected just below 3000  $\text{cm}^{-1}$ .[\[4\]](#)
- C=C Stretch (aromatic): Medium to weak absorptions are expected in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch: A strong absorption is expected in the 1000-1260  $\text{cm}^{-1}$  region.[\[4\]](#)

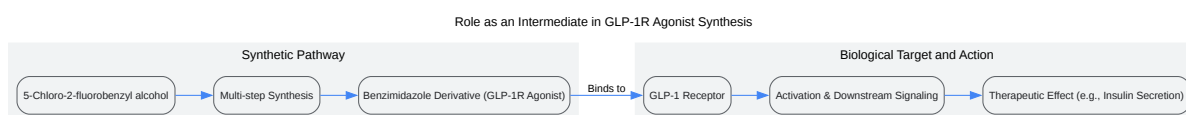
- C-F and C-Cl Stretches: Absorptions for these bonds will appear in the fingerprint region (below  $1400\text{ cm}^{-1}$ ).

## Applications in Drug Development and Medicinal Chemistry

Halogenated organic molecules play a crucial role in modern drug discovery. The incorporation of chlorine and fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.<sup>[5][6]</sup>

**5-Chloro-2-fluorobenzyl alcohol** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized as an intermediate in the preparation of novel benzimidazole derivatives that act as glucagon-like peptide-1 receptor (GLP-1R) agonists, which are of interest for the treatment of type 2 diabetes and obesity.<sup>[1]</sup>

DOT Diagram of a Potential Signaling Pathway Application:



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Caption: Application of **5-Chloro-2-fluorobenzyl alcohol** in synthesis.

The unique substitution pattern of **5-Chloro-2-fluorobenzyl alcohol** provides medicinal chemists with a scaffold that can be further elaborated to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of both chloro and fluoro substituents allows for fine-tuning of electronic and steric properties to optimize drug-like characteristics.

## Safety and Handling

As with all laboratory chemicals, **5-Chloro-2-fluorobenzyl alcohol** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**5-Chloro-2-fluorobenzyl alcohol** is a valuable halogenated intermediate with clear applications in organic synthesis, particularly in the field of medicinal chemistry. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is well-documented, and its reactivity is predictable based on its functional groups. Its role as a precursor to potential therapeutic agents highlights its importance for researchers and professionals in drug development. Further studies to fully elucidate its physical and spectroscopic properties would be beneficial to the scientific community.

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